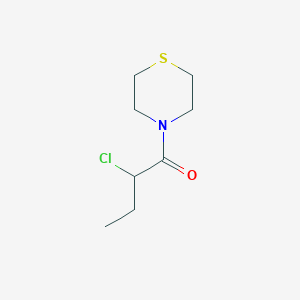
2-Chloro-1-thiomorpholinobutan-1-one
Descripción general
Descripción
2-Chloro-1-thiomorpholinobutan-1-one is a useful research compound. Its molecular formula is C8H14ClNOS and its molecular weight is 207.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Catalysis in Chemical Reactions : Research has demonstrated the potential application of certain rhenium(V) compounds, containing ligands like 2-(2′-hydroxyphenyl)-2-oxazoline, in catalysis, particularly for the conversion of perchlorate to chloride. These compounds show interesting electrochemical properties and potential as catalysts in various chemical reactions (Kirk et al., 2003).
Synthesis of Enantiomerically Pure Compounds : Research has been conducted on the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines, showcasing the potential of certain compounds in the synthesis of stereochemically complex structures. This could be relevant in the synthesis of pharmaceuticals and other biologically active molecules (Breuning et al., 2007).
Synthesis of Bridged Bicyclic Thiomorpholines : Bridged bicyclic thiomorpholines and their derivatives have been synthesized, showcasing their potential as novel building blocks in medicinal chemistry. These compounds could be crucial in the design and synthesis of new pharmaceuticals (Walker & Rogier, 2013).
Antimicrobial Activity
- Antimicrobial Properties of Derivatives : Studies have been carried out on the antibiogram properties of certain derivatives of thiomorpholine, which have shown potential antimicrobial activities against a variety of microbial cultures. This suggests a possible application in developing new antimicrobial agents (Nwuche et al., 2017).
Molecular Interaction and Structural Analysis
- DNA-binding Studies : Novel quinoline-fused 1,3-thiazolidinones have been synthesized and studied for their interaction with DNA. This research may provide insights into the development of new pharmaceuticals and deepen our understanding of DNA interactions (Lamani et al., 2010).
Biosensing
- Biosensor Development for Polyphenol Determination : Laccase-based biosensors have been developed using derivatives of thiomorpholine for the determination of polyphenol index in wine. This application signifies the potential of these compounds in the development of biosensors for various analytical purposes (Di Fusco et al., 2010).
Safety and Hazards
“2-Chloro-1-thiomorpholinobutan-1-one” may cause skin irritation, respiratory irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
2-chloro-1-thiomorpholin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNOS/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKUAWHPMZZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)
![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)
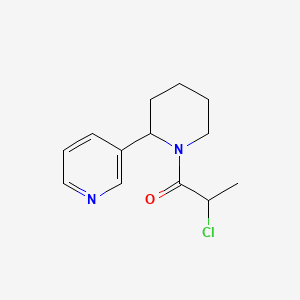
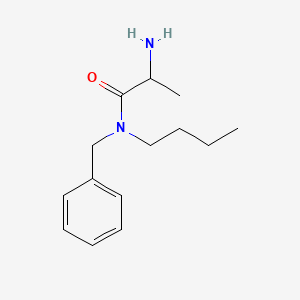
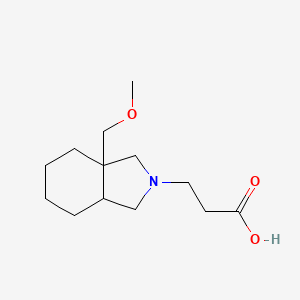
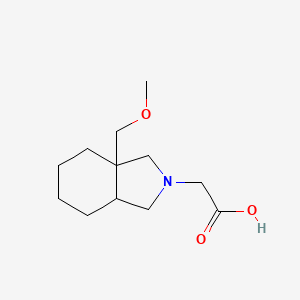
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1478920.png)
![1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478921.png)
![1-prolyloctahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478922.png)
![5-(methylglycyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478923.png)
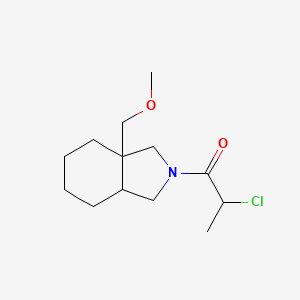
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478930.png)
